molecular formula C15H24N3O5P B1469706 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate CAS No. 1177093-23-0

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate

Cat. No.: B1469706
CAS No.: 1177093-23-0
M. Wt: 357.34 g/mol
InChI Key: IRHHRTPJHMOYBL-UHFFFAOYSA-N
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Description

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate is a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling pathways. Its research value is primarily in the study of Wnt/β-catenin signaling, where inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus to activate target genes. This mechanism is crucial for investigating processes such as cell proliferation, differentiation, and stem cell maintenance. The compound has been widely used as a critical component in defined culture media to maintain the pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by suppressing spontaneous differentiation. Researchers utilize this molecule to explore neurodegenerative diseases, like Alzheimer's disease, where GSK-3β is implicated in tau hyperphosphorylation, and in cancer research, where modulating the Wnt pathway is a therapeutic target. The diphosphate salt form enhances its solubility in aqueous buffers for in vitro applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1177093-23-0

Molecular Formula

C15H24N3O5P

Molecular Weight

357.34 g/mol

IUPAC Name

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C15H21N3O.H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;(H3,1,2,3,4)

InChI Key

IRHHRTPJHMOYBL-UHFFFAOYSA-N

SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Quinoline Core: 6-Methoxyquinolin-8-amine

The initial step in preparing 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate is the synthesis of the quinoline core, 6-methoxyquinolin-8-amine, which serves as the precursor amine for subsequent functionalization.

  • Skraup Reaction : The quinoline core is synthesized via a Skraup reaction starting from 4-methoxy-2-nitroaniline and glycerol. This reaction yields 6-methoxy-8-nitroquinoline as an intermediate.

  • Reduction Step : The nitro group is then reduced to an amino group using tin(II) chloride (SnCl₂), producing 6-methoxyquinolin-8-amine.

Introduction of the 4-Aminopentyl Side Chain

The key structural feature of this compound is the 4-aminopentyl substituent attached to the 8-position amino group of the quinoline. This is achieved through a series of reactions designed to elongate and functionalize the quinoline amine.

  • Direct Nucleophilic Substitution Attempts : Initial attempts to directly substitute 6-methoxyquinolin-8-amine with 2-chloroethyl-1-amine hydrochloride to form an ethyl-linked amine intermediate were unsuccessful.

  • Stepwise Multi-Reaction Approach :

    • Acylation : The quinoline amine reacts with chloroacetyl chloride to form an amide intermediate.
    • Azide Substitution : The terminal chloro group is substituted with an azide group using sodium azide in dimethylformamide (DMF).
    • Staudinger Reduction : The azide group is reduced to an amine via the Staudinger reaction employing triphenylphosphine.
    • Amide Reduction : Finally, lithium aluminum hydride (LiAlH₄) reduces the amide to yield the desired 4-aminopentyl amine derivative.

This multi-step synthesis ensures the successful incorporation of the 4-aminopentyl linker onto the quinoline scaffold, providing the free amine necessary for further modifications.

Formation of the Diphosphate Salt

The diphosphate form of the compound is achieved by converting the free base amine into its diphosphate salt. While specific experimental details for this step are less frequently detailed in literature, standard procedures involve:

  • Acid-Base Reaction : The free amine is reacted with phosphoric acid or diphosphoric acid under controlled conditions to form the diphosphate salt.

  • Purification : The resulting salt is purified by crystallization or precipitation methods to obtain the stable diphosphate salt form.

This salt form enhances the compound's solubility and bioavailability, which is critical for pharmaceutical applications.

Alternative Functionalization via Ugi-Azide Reaction

An alternative synthetic approach involves the use of the Ugi-azide multicomponent reaction to introduce tetrazole and other side chains onto the quinoline amine, which can be adapted for related derivatives of 8-amino-6-methoxyquinoline.

  • Ugi-Azide Reaction : This reaction combines the quinoline amine with tert-butyl isocyanide, trimethylsilyl azide, and various aldehydes to form substituted tetrazole derivatives.

  • Linker Variation : By varying the aldehyde component and the linker length (e.g., methyl vs. ethyl linkers), different side chains can be introduced, affecting biological activity.

  • Characterization : Products are characterized by NMR spectroscopy, showing distinctive signals for the tert-butyl and tetrazole groups.

While this method is primarily reported for tetrazole-linked quinoline derivatives, it demonstrates the versatility of quinoline amine functionalization and could be adapted for diphosphate salt derivatives.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Skraup Reaction 4-methoxy-2-nitroaniline + glycerol Acid catalyst, heat 6-methoxy-8-nitroquinoline Quinoline core synthesis
2 Reduction 6-methoxy-8-nitroquinoline SnCl₂, acidic medium 6-methoxyquinolin-8-amine Nitro group reduction
3 Acylation 6-methoxyquinolin-8-amine Chloroacetyl chloride Amide intermediate Introduces chloroacetyl group
4 Azide substitution Amide intermediate Sodium azide, DMF Azide intermediate Halogen replaced by azide
5 Staudinger reduction Azide intermediate Triphenylphosphine Amine intermediate Azide reduced to amine
6 Amide reduction Amine intermediate LiAlH₄ 4-aminopentyl-substituted quinoline amine Side chain elongation
7 Salt formation 4-aminopentyl-substituted amine Phosphoric acid or diphosphoric acid This compound Diphosphate salt form

Research Findings and Considerations

  • The multi-step synthesis ensures high specificity in attaching the 4-aminopentyl side chain to the quinoline core, which is essential for biological activity.

  • The use of SnCl₂ for nitro reduction is a classical and efficient method, yielding the key amine intermediate.

  • The stepwise functionalization approach overcomes challenges encountered in direct nucleophilic substitution, highlighting the importance of intermediate transformations (amide, azide, amine).

  • Formation of the diphosphate salt is critical for pharmaceutical formulation, improving solubility and stability.

  • Alternative synthetic routes, such as Ugi-azide reactions, offer modular approaches for derivatization, though their direct application to diphosphate salt formation requires further adaptation.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the amino groups, potentially leading to different functionalized derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different research and industrial applications .

Scientific Research Applications

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate involves its interaction with specific molecular targets within cells. The compound is believed to interfere with the electron transport chain in protozoan parasites, leading to the generation of reactive oxygen species and subsequent cell damage. This mechanism is similar to that of primaquine, which targets the mitochondrial functions of the parasites .

Comparison with Similar Compounds

Structural Relationship :

  • Primaquine phosphate shares the 6-methoxyquinoline backbone with the compound but differs in the amine substitution pattern. Primaquine has a pentane-1,4-diamine chain, whereas the compound features a 4-aminopentylamino group. This positional isomerism impacts pharmacokinetics and metabolic stability . Functional Role:
  • Primaquine is an antimalarial prodrug, while the compound is a degradation impurity and reference standard. The diphosphate group in the compound enhances its analytical utility in HPLC system suitability tests .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (Compound 4k)

Structural Differences :

  • Compound 4k, synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, incorporates chlorophenyl and methoxyphenyl substituents at the 2- and 3-positions of the quinoline ring, respectively . Key Properties:
  • Higher melting point (223–225°C in ethanol) compared to the compound’s liquid storage form. The absence of a phosphate group reduces its aqueous solubility .

4-Azido-2,3-bis(4-methoxyphenyl)quinoline (Compound 3l)

Functional Group Contrast :

  • The azido group at the 4-position introduces reactivity for "click chemistry" applications, unlike the primary amine in the compound. This makes 3l a precursor for triazole derivatives, whereas the compound is pharmacologically inert .
    Synthesis :
  • Both compounds employ Pd-catalyzed cross-coupling, but 3l requires azide introduction via diphenylphosphorylazide (DPPA), a step absent in the compound’s synthesis .

8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

Structural Complexity :

  • This spirocyclic compound integrates a benzothiazole moiety and a dimethylaminophenyl group, enabling fluorescence properties. In contrast, the compound’s simpler structure prioritizes stability for analytical use . Applications:
  • Used in organic synthesis for heterocyclic diversification, whereas the compound is confined to regulatory testing .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Key Properties/Applications References
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate Quinoline 4-Aminopentylamino, diphosphate Pharmacopeial reference HPLC impurity standard; NMT 1.0% loss on drying
Primaquine Phosphate Quinoline Pentane-1,4-diamine, phosphate Prodrug synthesis Antimalarial activity; light-sensitive storage
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline Quinoline 4-Chlorophenyl, 4-methoxyphenyl Pd-catalyzed cross-coupling High melting point (223–225°C); solid form
4-Azido-2,3-bis(4-methoxyphenyl)quinoline Quinoline Azido, bis(4-methoxyphenyl) DPPA-mediated azidation Click chemistry precursor
Spirocyclic benzothiazole derivative Spiro[4.5]decane Benzothiazole, dimethylaminophenyl Cycloaddition reactions Fluorescent probes; heterocyclic synthesis

Research Findings and Implications

  • Synthetic Flexibility: The compound’s synthesis avoids azide or phosphazene intermediates, prioritizing stability over reactivity. In contrast, 4-azidoquinolines (e.g., 3l) require hazardous azidation steps .
  • Regulatory Significance: As a USP reference standard, the compound’s purity thresholds (e.g., ≤1.0% moisture) are stricter than those for research-grade quinoline derivatives .
  • Structural-Activity Relationships (SAR): The 4-aminopentyl group in the compound reduces antimalarial efficacy compared to primaquine’s 1,4-diamine chain, underscoring the importance of amine positioning in biological activity .

Biological Activity

Introduction

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a quinoline backbone with a methoxy group at the 6-position and a diphosphate moiety. Its structure can be represented as follows:

C14H20N3O5P2\text{C}_{14}\text{H}_{20}\text{N}_3\text{O}_5\text{P}_2

This configuration enhances its solubility and interaction with biological targets.

Enzyme Inhibition

This compound has been shown to inhibit various enzymes, particularly those involved in inflammatory pathways. For instance, it acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Receptor Binding

The compound selectively binds to specific receptors, modulating their activity. This property is particularly relevant in the context of neurological disorders, where receptor modulation can lead to significant therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and renal cancer cells. The mechanism involves the inhibition of DNA topoisomerase II, which is essential for DNA replication and cell division.

Anti-inflammatory Effects

In vivo studies have shown that this compound significantly reduces inflammation markers in animal models. It has been effective in decreasing neutrophil chemotaxis, which is crucial in the inflammatory response.

Antimicrobial Activity

Preliminary evaluations suggest that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for further exploration in antibiotic development.

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other quinoline derivatives:

Compound NameMechanism of ActionTherapeutic Applications
This compoundEnzyme inhibition; receptor bindingAnticancer; anti-inflammatory; antimicrobial
6-aminoquinoloneCOX inhibitionAntibacterial
Quinoline derivatives (various)Varies based on substitutionAntimalarial; anticancer

In Vivo Studies

A pharmacokinetic study involving this compound indicated that administration at doses of 5 mg/kg resulted in favorable bioavailability and clearance rates compared to other similar compounds. These findings suggest its potential for therapeutic use with manageable side effects.

Inflammation Models

In models of induced inflammation, this compound demonstrated significant efficacy in reducing pro-inflammatory cytokines and mediators, supporting its role as an anti-inflammatory agent without compromising immune function.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate
Reactant of Route 2
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.